

Crystallization techniques for quinoline carbohydrazide compounds

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Compound of Interest

Compound Name: *2-Propylquinoline-4-carbohydrazide*

CAS No.: 7466-63-9

Cat. No.: B4263686

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Welcome to the Technical Support Center for the crystallization of quinoline carbohydrazide compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, offering you a mechanistic understanding of the thermodynamic and kinetic forces dictating your crystallization outcomes.

Quinoline carbohydrazides present unique crystallographic challenges. They possess a planar, aromatic, and slightly basic quinoline core coupled with a flexible, hydrogen-bond-rich carbohydrazide moiety. This dual nature drives complex intermolecular networks, making them highly susceptible to polymorphism, solvate formation, and liquid-liquid phase separation (LLPS).

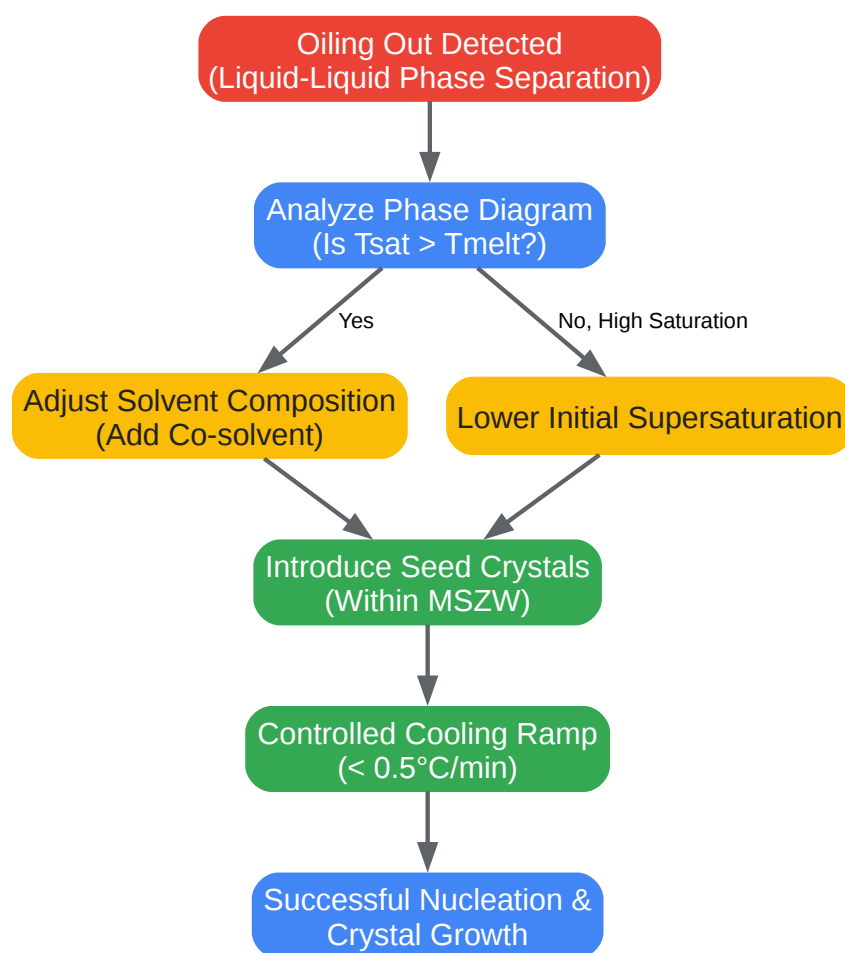
Part 1: Diagnostic Troubleshooting Guide (The "Why" and "How")

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky or forms a dense, immiscible syrup at the bottom of the reactor instead of precipitating solid crystals. **Mechanistic Causality:** Oiling out occurs when the supersaturated solution intersects a liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. This typically happens because the saturation temperature of the solute-solvent cluster exceeds the melting point of the compound

in that specific solvent mixture[1]. When crystallization is conducted in a water/water-miscible organic solvent mixture, rapid temperature drops or aggressive antisolvent addition can easily induce this phase separation. Self-Validating Solution:

- Thermodynamic Adjustment: Alter the solvent composition to flatten the solubility curve. Introducing a co-solvent (e.g., ethyl acetate or ethanol) can shift the binodal curve away from the operating trajectory.
- Kinetic Control (Seeding): Introduce seed crystals within the Metastable Zone Width (MSZW). This bypasses the high activation energy barrier of primary nucleation, forcing heterogeneous crystal growth before the system can reach the LLPS boundary[2].

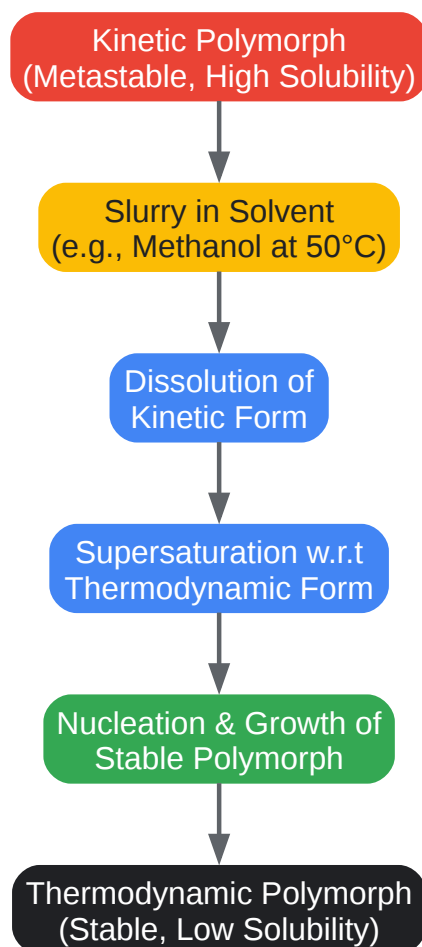


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Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Issue 2: Polymorphism and Unpredictable Crystal Habits

Symptom: Batch-to-batch variability in melting point, dissolution rate, or crystal morphology (e.g., precipitating as fine needles instead of dense blocks). Mechanistic Causality: Carbohydrazides possess multiple hydrogen-bond donors (NH) and acceptors (C=O), leading to complex conformational polymorphism[3]. Rapid cooling kinetics favor the precipitation of metastable, kinetic polymorphs (often needle-like). Slow cooling and solvent-mediated phase transformations (SMPT) provide the activation energy required to rearrange these networks into the thermodynamically stable polymorph[4]. Self-Validating Solution: Conduct a solvent-mediated phase transformation. Suspend the kinetic polymorph in a solvent where it is partially soluble; the metastable form will dissolve and re-precipitate as the thermodynamic form, driven by the chemical potential difference.



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Mechanistic pathway of Solvent-Mediated Phase Transformation for polymorph control.

Part 2: Experimental Protocols

Protocol A: Seeded Anti-Solvent/Cooling Crystallization (Mitigating Oiling Out)

This protocol utilizes a dual-driving force (temperature reduction and anti-solvent addition) while strictly controlling supersaturation to prevent LLPS and agglomeration[5].

- **Dissolution:** Dissolve 1.0 eq of the quinoline carbohydrazide in a primary solvent (e.g., DMSO or N,N-dimethylacetamide) at 60°C.
- **Clarification:** Polish filter the solution through a 0.45 µm PTFE membrane into a pre-heated reactor. Causality: Removing foreign particulates prevents uncontrolled, heterogeneous primary nucleation.
- **Initial Anti-Solvent Addition:** Slowly dose the anti-solvent (e.g., Water or Ethanol) at 60°C until the solution reaches the lower boundary of the metastable zone (just before the cloud point).
- **Seeding:** Add 1-2% w/w of pre-milled seed crystals (of the desired thermodynamic polymorph) to the clear solution.
 - **Self-Validation Check:** The seeds must remain suspended. If they dissolve, the solution is undersaturated; if they trigger a massive crash-out, the solution is overly supersaturated.
- **Controlled Cooling:** Initiate a linear cooling ramp of 0.1°C to 0.5°C per minute down to 5°C. Causality: Slow cooling allows the solute to deposit onto the seed crystals (growth) rather than forming new nuclei (fines)[6].
- **Final Anti-Solvent Addition:** Dose the remaining anti-solvent at 5°C over 2 hours to drive the yield[7].
- **Isolation:** Filter the slurry and wash the cake with chilled anti-solvent to displace the mother liquor.

Protocol B: Solvent-Mediated Phase Transformation (Polymorph Screening)

Use this protocol to isolate the thermodynamically stable polymorph from a mixture of kinetic forms[4].

- **Slurry Preparation:** Suspend an excess amount (e.g., 500 mg) of the mixed-polymorph quinoline carbohydrazide in 5 mL of a screening solvent (e.g., Methanol, Toluene, or Acetonitrile).
- **Equilibration:** Agitate the slurries at a constant temperature (e.g., 25°C and 50°C) using a thermomixer for 48–72 hours.
- **Monitoring:** Extract 0.5 mL aliquots at 24h, 48h, and 72h. Filter immediately and analyze the solid phase via Powder X-Ray Diffraction (PXRD) or Raman spectroscopy.
- **Isolation:** Once the PXRD pattern stabilizes (indicating complete transformation to the thermodynamic form), filter the bulk suspension and dry under vacuum.

Part 3: Quantitative Data & Matrices

Table 1: Troubleshooting Matrix for Quinoline Carbohydrazide Crystallization

Symptom / Issue	Primary Cause	Self-Validating Corrective Action
Agglomeration	High supersaturation combined with poor agitation[2].	Increase impeller speed; reduce anti-solvent addition rate.
Excessive Fines	Rapid cooling inducing secondary nucleation[2].	Implement a non-linear (cubic) cooling profile; utilize temperature cycling (Ostwald ripening)[8].
Oiling Out	Saturation temp > Melting point in solvent mixture[1].	Switch to a solvent system with a lower boiling point/higher solubility; introduce seeds earlier.
Gelation	1D fibrillar network formation via strong hydrogen bonds[9].	Switch to a highly polar, protic solvent (e.g., Methanol) to competitively disrupt solute-solute H-bonds.

Table 2: Common Solvent Systems and Expected Outcomes

Primary Solvent	Anti-Solvent	Solvation Mechanism	Typical Crystallization Outcome
DMSO	Water	High solubility in DMSO; sharp drop upon water addition.	High yield, but prone to oiling out if unseeded.
DMF	Ethanol	Moderate solubility gradient.	Excellent for growing diffraction-quality single crystals.
Methanol	Toluene	Protic solvent disrupts carbonyl H-bonds.	Favors thermodynamic polymorphs; prevents gelation.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my trifluoromethyl-substituted quinoline carbonyl form gels instead of crystalline solids? A: Compounds bearing CF₃ groups have a high propensity to form extensive intermolecular close contacts. In quinoline carbonyls, this can promote 1D fibrillar networks (gelation) rather than highly ordered 3D crystal lattices[9]. To resolve this, switch to a competitive, hydrogen-bond-disrupting solvent (like methanol or ethanol) to break the fibrillar networks and force 3D nucleation.

Q: How do I control the Particle Size Distribution (PSD) to improve filtration? A: Bioavailability and downstream processing efficiency (filtration, drying) depend heavily on a narrow PSD[5]. If your process yields a wide PSD with too many fines, implement a "temperature cycling" approach. By oscillating the temperature (e.g., heating by 5°C then cooling by 10°C repeatedly), you selectively dissolve the highly soluble fine particles (Ostwald ripening) and redeposit that mass onto the larger, stable crystals[8].

Q: Is secondary nucleation always detrimental to crystal purity? A: Not necessarily. While uncontrolled secondary nucleation generates fines that complicate blending and compaction, controlled secondary nucleation (induced by the gentle collision of existing crystals with the

reactor walls or impeller) can be advantageous for maintaining a consistent crystal size distribution if the primary nucleation step was too sparse[2].

Part 5: References

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